molecular formula C20H30O5 B154181 Prostaglandin D3 CAS No. 71902-47-1

Prostaglandin D3

Cat. No. B154181
CAS RN: 71902-47-1
M. Wt: 350.4 g/mol
InChI Key: ANOICLBSJIMQTA-WXGBOJPQSA-N
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Description

Prostaglandin D3 (PGD3) is one of the prostaglandin D (PGD) analogues that has been synthesized and studied for its biological activities, particularly its role in inhibiting platelet aggregation. PGD3, along with PGD2 and PGD1, is part of a series of prostanoids that are derived from the enzymatic conversion of arachidonic acid. These compounds play various roles in the immune system, sleep regulation, allergy, pain sensation, and other physiological processes .

Synthesis Analysis

The synthesis of PGD3 involves the enzymatic conversion of prostaglandin H2 (PGH2) to PGD2, which is then followed by further modifications to produce PGD3. The key enzyme for the production of PGD2 is prostaglandin D synthase, which has been isolated and characterized from rat brain and other tissues. This enzyme requires sulfhydryl compounds for its activity and is stable under certain conditions . Additionally, asymmetric synthesis methods have been developed for the production of PGD receptor antagonists, which are structurally related to PGD3 and are used in the treatment of allergic rhinitis .

Molecular Structure Analysis

The molecular structure of PGD synthase, which catalyzes the formation of PGD2, has been determined through crystallographic studies. The enzyme is a member of the sigma class glutathione S-transferase (GST) family and possesses a unique three-dimensional architecture with a prominent cleft that serves as the active site for substrate binding and catalysis . This unique structure is responsible for the specific isomerization of PGH2 to PGD2, and by extension, influences the structure of PGD3.

Chemical Reactions Analysis

The chemical reactions involved in the production of PGD3 are primarily centered around the isomerization of PGH2 to PGD2 by prostaglandin D synthase. This enzyme has been shown to act upon prostaglandin G2 as well, producing compounds such as 15-hydroperoxy-prostaglandin D2 . The enzyme's activity is influenced by various factors, including the presence of sulfhydryl compounds and the pH of the environment .

Physical and Chemical Properties Analysis

The physical and chemical properties of prostaglandin D synthase, which is directly related to the synthesis of PGD3, have been extensively characterized. The enzyme from rat brain is a monomeric protein with a molecular weight of approximately 27,000 and has an isoelectric point (pI) of 4.6. It is stable across a wide pH range and is resistant to heat treatment under alkaline conditions. The enzyme's activity is optimal at pH 9.5 and has a Km value for PGH2 of 14 µM .

Scientific Research Applications

Role in Inflammatory Responses

Prostaglandins, including Prostaglandin D3, are key mediators in inflammatory responses. They are produced from arachidonic acid and are involved in modulating the inflammatory response, with potential relevance in conditions like atherosclerosis, response to vascular injury, and aortic aneurysm (Ricciotti & FitzGerald, 2011).

Impact on Hair Growth

Prostaglandin D2, closely related to D3, has been identified as an inhibitor of hair growth, particularly in androgenetic alopecia (male pattern baldness). Its receptor, GPR44, is a potential target for developing treatments for hair loss (Garza et al., 2012).

Involvement in Asthma and Allergic Rhinitis

Prostaglandin D2 is implicated in the pathophysiology of asthma and allergic rhinitis. Studies have explored DP1 and DP2 receptor antagonists as potential treatments for these conditions, highlighting the therapeutic potential of targeting prostaglandin D2 pathways (Santini et al., 2016).

Effect on Eye Health

Prostaglandins, including PGD2, play significant roles in eye health, particularly in the treatment of glaucoma. Their action in lowering intraocular pressure makes them front-line medications for this condition (Doucette & Walter, 2017).

Interaction with Tuberculosis Infection

Prostaglandin E2, a related compound, suppresses the expression of hCAP18/LL-37 in human macrophages, impacting the body's defense against Mycobacterium tuberculosis. Understanding this interaction can guide the development of adjunctive therapies for tuberculosis (Wan et al., 2018).

Involvement in Sleep Regulation

The prostaglandin D system, including PGD2, has a notable role in sleep regulation. Studies indicate an interaction between this system and human sleep regulation, offering insights into both physiological and pathological aspects of sleep (Jordan et al., 2004).

Reproductive Functions

Prostaglandin D2 has roles in reproduction, including effects on sleep, allergic responses, and smooth muscle relaxation. These functions are important in understanding the broader physiological roles of prostaglandins in human health (Saito et al., 2002).

Safety And Hazards

Prostaglandins are hormone-like substances that affect several bodily functions, including inflammation, pain and uterine contractions . Healthcare providers use synthetic forms of prostaglandins to treat several conditions. They also use medications to block the effects of prostaglandins .

Future Directions

Prostaglandins, particularly prostaglandin E2 and prostaglandin D2, have potential as candidates for the development of new therapeutic drugs for motor neuron diseases . Prostaglandins and their receptors play important roles in the occurrence and development of PAH through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .

properties

IUPAC Name

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16+,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOICLBSJIMQTA-WXGBOJPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin D3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003034
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Prostaglandin D3

CAS RN

71902-47-1
Record name PGD3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71902-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prostaglandin D3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071902471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROSTAGLANDIN D3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895XE61E0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prostaglandin D3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003034
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
244
Citations
MO Whitaker, A Wyche, F Fitzpatrick… - Proceedings of the …, 1979 - National Acad Sciences
Addition of the 3-series fatty acid precursor (icosapentaenoic acid, IPA), its endoperoxide [prostaglandin (PG)H 3 ], or thromboxane A 3 to human platelet-rich plasma (PRP) does not …
Number of citations: 188 www.pnas.org
MG Wendling, DW DuCharme - Prostaglandins, 1981 - Elsevier
Prostaglandin (PG) D 3 has been identified as an inhibitor of human platelet aggregation, but little is known of the hemodynamic activity of this material. In morphine pretreated, …
Number of citations: 14 www.sciencedirect.com
N Toda - Prostaglandins, 1982 - Elsevier
The addition of prostaglandin (PG) D 2 contracted helical strips of dog cerebral, coronary, renal and femoral arteries; the contraction was greatest in cerebral arteries. The contractile …
Number of citations: 44 www.sciencedirect.com
DP Hemker, JW Aiken - European journal of pharmacology, 1980 - Elsevier
In anesthetized cats, intra-arterial injection of PGD 3 toward the nictitating membrane caused long-lasting, dose-related decreases in the response of the nictitating membrane to …
Number of citations: 13 www.sciencedirect.com
Y Konishi, H Wakatsuka, M Hayashi - Chemistry Letters, 1980 - journal.csj.jp
Prostaglandin D3 has been synthesized from (−)-2-oxa-3-oxo-6-syn-formyl-7-anti-(2-tetrahydropyranyloxy)-cis-bicyclo [3, 3, 0] octane, a general synthetic intermediate for natural …
Number of citations: 1 www.journal.csj.jp
K Yoshitaka, W Hirohisa, H Masaki - Chemistry Letters, 1980 - cir.nii.ac.jp
抄録 Prostaglandin D 3 has been synthesized from (−)-2-oxa-3-oxo-6-syn-formyl-7-anti-(2-tetrahydropyranyloxy)-cis-bicyclo [3, 3, 0] octane, a general synthetic intermediate for natural …
Number of citations: 0 cir.nii.ac.jp
NA Nelson - Journal of medicinal chemistry, 1974 - ACS Publications
This prostaglandin nomenclature article emphasizes name derivations by semisystematic methods which are espe-cially useful for rapid communication in the written and oral language…
Number of citations: 108 pubs.acs.org
WJ Pasman, MJ Van Erk, WAA Klöpping, L Pellis… - Genes & nutrition, 2013 - Springer
… The high vegetable intake resulted in increased levels of plasma amino acid metabolites, decreased levels of 9-HODE and prostaglandin D3 and decreased levels of ASAT and ALP …
Number of citations: 16 link.springer.com
LF Garciafernandez, MA Iniguez… - Biochemical and …, 1993 - Elsevier
… We now report the identification of one of these, the E2 clone, as the brain-specific prostaglandin D3 (PGD) synthetase gene. Sequence comparison shows a nearly complete identity …
Number of citations: 35 www.sciencedirect.com
R Thakare, YS Chhonker, N Gautam… - Biomedical …, 2018 - Wiley Online Library
The differences among individual eicosanoids in eliciting different physiological and pathological responses are largely unknown because of the lack of valid and simple analytical …

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